REACTION_CXSMILES
|
[CH:1]1([N:4]([CH:13]2[CH2:16][O:15][CH2:14]2)[CH:5]2[CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7][CH2:6]2)[CH2:3][CH2:2]1.[H-].[Na+].[Cl:19][C:20]1[CH:21]=[C:22]([S:27]([NH2:30])(=[O:29])=[O:28])[CH:23]=[N:24][C:25]=1Cl.[NH4+].[Cl-]>CN(C)C=O>[Cl:19][C:20]1[CH:21]=[C:22]([S:27]([NH2:30])(=[O:29])=[O:28])[CH:23]=[N:24][C:25]=1[O:12][CH2:11][CH:8]1[CH2:7][CH2:6][CH:5]([N:4]([CH:1]2[CH2:2][CH2:3]2)[CH:13]2[CH2:16][O:15][CH2:14]2)[CH2:10][CH2:9]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
706 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C1CCC(CC1)CO)C1COC1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
706 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1Cl)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent the residue
|
Type
|
WASH
|
Details
|
eluted with 5 to 10% 7N NH3 in methanol in dichloromethane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1OCC1CCC(CC1)N(C1COC1)C1CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |